Bicyclo[3.1.1]heptan-1-ol
Description
Contextualization of Bicyclic Alcohol Architectures
Bicyclic alcohols are a class of organic compounds that feature a hydroxyl group on a bicyclic hydrocarbon framework. These structures are noteworthy for their rigid conformations, which contrast with the flexibility of many acyclic and monocyclic alcohols. This structural rigidity makes them valuable scaffolds in various chemical applications. Three-dimensional bicyclic and caged compounds are utilized as key components in the synthesis of polymers, as additives, and in the development of medicinals and pesticides. nih.gov The defined spatial arrangement of substituents on a bicyclic frame can lead to specific interactions with biological targets, making them attractive motifs in drug discovery. chemeo.com
Furthermore, the reactivity of these systems can be tuned by the size of the rings, with smaller, more strained systems often exhibiting unique chemical behaviors. nih.gov In medicinal chemistry, bicyclic scaffolds are increasingly used as bioisosteres—substitutes for common structural motifs like aromatic rings—to improve a molecule's pharmacological properties. nist.govontosight.ai The construction of these complex architectures often requires sophisticated synthetic strategies, including those based on radical chemistry, to assemble the intricate molecular frameworks. epa.gov
Historical Perspective and Significance of the Bicyclo[3.1.1]heptane Framework
The bicyclo[3.1.1]heptane ring system is not a mere laboratory curiosity; it is a prominent structural element found in a multitude of natural products, particularly in monoterpenes and sesquiterpenes. smolecule.com Historically, the most well-known examples belong to the pinane (B1207555) family of monoterpenes. The pinane skeleton, which includes a bicyclo[3.1.1]heptane ring with a gem-dimethyl bridge, is a common constituent in the wood and leaf oils of many plants, especially conifers. smolecule.com α-Pinene, a primary component of turpentine (B1165885) oil, is the most widely distributed monoterpene and is built upon this framework. smolecule.com Another example includes the bergamotenes, a group of sesquiterpenes present in both plants and fungi. synerzine.com
In recent years, the bicyclo[3.1.1]heptane (BCHep) scaffold has garnered renewed and significant interest in the field of medicinal chemistry. epa.govevitachem.com It has emerged as a three-dimensional (3D) bioisostere for meta-substituted benzene (B151609) rings. ontosight.aiepa.govchemsrc.com Replacing a flat aromatic ring with a rigid, saturated 3D scaffold like a BCHep can lead to improved physicochemical properties in drug candidates, such as enhanced metabolic stability and optimized lipophilicity. chemsrc.com This has spurred the development of innovative synthetic routes to access functionalized bicyclo[3.1.1]heptane derivatives, often utilizing strained precursors like [3.1.1]propellane. ontosight.aievitachem.com
| Prominent Examples with Bicyclo[3.1.1]heptane Framework |
| Natural Products |
| α-Pinene |
| Bergamotenes |
| Synthetic Derivatives / Applications |
| Bioisosteres for meta-substituted arenes |
| Pharmaceutical analogues |
Structural Salience of Bridgehead-Hydroxylated Bicyclo[3.1.1]heptanes
The placement of a hydroxyl group at a bridgehead carbon of the bicyclo[3.1.1]heptane system, as seen in Bicyclo[3.1.1]heptan-1-ol, introduces distinct structural and chemical features. The bicyclo[3.1.1]heptane core is a highly constrained and rigid molecular architecture characterized by significant angular strain. This strain and the fixed spatial relationship between the bridgehead carbons are defining characteristics that influence the molecule's reactivity.
Derivatives of bicyclo[3.1.1]heptane functionalized with a bridgehead oxygen atom are known to exist in nature. smolecule.com The synthesis of such compounds can be challenging. For instance, the formation of a novel anthracyclinone containing an aromatic ring-fused bridgehead-hydroxylated bicyclo[3.1.1]heptanol scaffold was reported as an unexpected yet stereospecific outcome of a complex reaction, highlighting the unique reactivity pathways of this system. smolecule.com
The reactivity at a bridgehead position is fundamentally different from that at other positions in a carbon scaffold. The formation of reactive intermediates, such as carbocations, at a bridgehead is often energetically demanding due to the geometric constraints of the bicyclic system, which resist the ideal planar geometry for sp² hybridization. However, this same rigidity can also prevent common side reactions like hydride shifts, offering a degree of stability and predictability in certain chemical transformations. The strain energy inherent in the bicyclic framework can also serve as a driving force for various chemical reactions, facilitating transformations while the rigid three-dimensional structure is maintained.
| Physicochemical Properties of Bicyclo[3.1.1]heptane Core System |
| Molecular Formula |
| C₇H₁₂ |
| Molar Mass |
| 96.17 g/mol |
| IUPAC Name |
| bicyclo[3.1.1]heptane |
| CAS Number |
| 286-34-0 |
| Physical Description |
| A highly constrained, bridged bicyclic hydrocarbon with significant angular strain. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
bicyclo[3.1.1]heptan-1-ol |
InChI |
InChI=1S/C7H12O/c8-7-3-1-2-6(4-7)5-7/h6,8H,1-5H2 |
InChI Key |
GXJLAGNGIIZKCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)(C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bicyclo 3.1.1 Heptan 1 Ol and Its Core Scaffold
Strategies for the Bicyclo[3.1.1]heptane Ring System Construction
Recent advancements in synthetic organic chemistry have provided several innovative approaches to the bicyclo[3.1.1]heptane skeleton. These methods include ring expansion, propellane-mediated radical reactions, and cycloadditions involving highly strained precursors.
Ring Expansion Approaches to Bicyclo[3.1.1]heptanes
Ring expansion strategies offer a powerful means to transform more readily available smaller ring systems into the bicyclo[3.1.1]heptane framework. domainex.co.uk A notable example involves the photochemical rearrangement of bicyclo[1.1.1]pentane derivatives.
A novel photochemical formal [4+2] cycloaddition has been developed to convert bicyclo[1.1.1]pentan-1-amines into a variety of polysubstituted bicyclo[3.1.1]heptan-1-amines. nih.govresearchgate.netresearchgate.net This method represents the first reported conversion of a bicyclo[1.1.1]pentane skeleton into a bicyclo[3.1.1]heptane skeleton. nih.govresearchgate.net The reaction is initiated by the irradiation of an imine derived from a bicyclo[1.1.1]pentan-1-amine, which generates an excited state with N-centered radical character. nih.gov This facilitates the homolytic cleavage of an adjacent bond in the bicyclo[1.1.1]pentane ring, leading to a diradical intermediate. nih.govacs.org The primary radical of this intermediate can then add to an alkene, followed by cyclization to yield the bicyclo[3.1.1]heptane product. nih.govacs.org Hydrolysis of the resulting imine provides access to complex, sp³-rich primary amine building blocks. nih.govresearchgate.net This strategy has been successfully applied to the synthesis of isosteres of bioactive compounds like boscalid (B143098) and norharmane. researchgate.net
| Reactant 1 | Reactant 2 | Product | Key Features |
| Bicyclo[1.1.1]pentane Imine | Alkene | Polysubstituted Bicyclo[3.1.1]heptan-1-amine | Photochemical, Formal [4+2] cycloaddition, Ring expansion |
Propellane-Mediated Radical Ring-Opening Reactions
[3.1.1]Propellane has emerged as a key precursor for the synthesis of bicyclo[3.1.1]heptanes (BCHeps), which are precise geometric mimics of meta-substituted arenes. researchgate.netnih.govspringernature.com This is due to the susceptibility of the inter-bridgehead carbon-carbon bond in [3.1.1]propellane to radical addition. researchgate.net
| Starting Material | Key Steps | Product | Overall Yield | Scale |
| Ethyl 4-chlorobutanoate | Kulinkovich cyclopropanation, Mesylation, Rearrangement, Dibromocyclopropanation, Lithiation | [3.1.1]Propellane | 26-37% | Multigram |
The functionalization of [3.1.1]propellane can be achieved through photocatalyzed atom transfer radical addition (ATRA) reactions. researchgate.netnih.govresearchgate.net Using 456 nm blue light, [3.1.1]propellane reacts with various radical precursors to generate a range of carbon- and heteroatom-substituted bicyclo[3.1.1]heptanes. researchgate.netnih.gov This method has been used to produce key bicyclo[3.1.1]heptyl iodides, which can be further elaborated into other useful derivatives. nih.govresearchgate.net For instance, these iodides can undergo iron-catalyzed Kumada coupling with aryl Grignard reagents. nih.govresearchgate.net This radical-based approach is amenable to a variety of functional groups and provides a powerful tool for creating medicinally relevant bicyclo[3.1.1]heptane structures. researchgate.net
| Reactant | Reaction Type | Catalyst/Conditions | Product |
| [3.1.1]Propellane | Photocatalyzed ATRA | 456 nm blue light | Functionalized Bicyclo[3.1.1]heptanes |
Cycloaddition Reactions Employing Bicyclo[1.1.0]butanes (BCBs)
Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that have proven to be versatile building blocks for the synthesis of bicyclo[3.1.1]heptane derivatives through various cycloaddition strategies. rsc.orgnih.gov
A formal dipolar [4π + 2σ] cycloaddition of BCBs with nitrones, generated in situ from hydroxylamines and polyformaldehyde, provides access to 2-oxa-3-azabicyclo[3.1.1]heptanes. rsc.org This amine-promoted reaction proceeds under mild conditions with excellent functional group tolerance. rsc.org
Furthermore, a photoinduced [3σ+2σ] cycloaddition between BCBs and cyclopropylamines has been developed for the synthesis of trisubstituted 4-aminobicyclo[3.1.1]heptanes. nih.govacs.org This method offers a unique route to meta-substituted arene bioisosteres under operationally simple conditions. nih.govacs.org
In a different approach, a [2σ + 2σ] radical cycloaddition between BCBs and cyclopropyl (B3062369) ketones, catalyzed by a tetraalkoxydiboron compound, yields highly substituted bicyclo[3.1.1]heptane derivatives. nih.govacs.org This modular and atom-economical route provides access to complex bicyclic structures with up to six substituents. nih.gov
Finally, a Lewis acid-catalyzed higher-order [8+3] cycloaddition of BCBs with troponoids has been reported for the synthesis of cycloheptatriene-fused hetero-bicyclo[3.1.1]heptanes. chemrxiv.org This method is characterized by its high efficiency and excellent periselectivity. chemrxiv.org
| Cycloaddition Type | Reactants | Product | Key Features |
| Formal [4π + 2σ] | Bicyclo[1.1.0]butane, Hydroxylamine, Polyformaldehyde | 2-Oxa-3-azabicyclo[3.1.1]heptane | Amine-promoted, in situ nitrone formation |
| [3σ+2σ] | Bicyclo[1.1.0]butane, Cyclopropylamine (B47189) | 4-Aminobicyclo[3.1.1]heptane | Photoinduced, provides meta-arene bioisosteres |
| [2σ + 2σ] | Bicyclo[1.1.0]butane, Cyclopropyl ketone | Highly substituted Bicyclo[3.1.1]heptane | Boronyl radical catalysis, atom-economical |
| [8+3] | Bicyclo[1.1.0]butane, Troponoid | Cycloheptatriene-fused hetero-bicyclo[3.1.1]heptane | Lewis acid-catalyzed, high periselectivity |
Photoinduced [3σ+2σ] Cycloaddition with Cyclopropylamines
A novel approach for the synthesis of functionalized bicyclo[3.1.1]heptanes involves a photoinduced [3σ+2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines (CPAs). nih.govresearchgate.netnih.gov This method represents the first of its kind for constructing the bicyclo[3.1.1]heptane core and provides access to trisubstituted derivatives that can serve as meta-substituted arene bioisosteres. nih.govresearchgate.netnih.gov
The reaction is typically catalyzed by an iridium-based photoredox catalyst, such as Ir[dF(CF3)ppy]2(dtbpy)PF6, under mild and operationally simple conditions. nih.gov The proposed mechanism initiates with the photoexcitation of the iridium catalyst, which then oxidizes the cyclopropylamine to a radical cation. This intermediate undergoes subsequent ring-opening to form a distonic radical cation, which then engages with the BCB in a cycloaddition cascade to furnish the bicyclo[3.1.1]heptane product. nih.gov A key advantage of this methodology is its ability to construct the fully assembled bicyclo[3.1.1]heptane ring system in a single step from readily available starting materials. nih.gov
| Catalyst | Light Source | Key Feature | Ref |
| Ir[dF(CF3)ppy]2(dtbpy)PF6 | 390–456 nm light | Single-step construction of the bicyclo[3.1.1]heptane core | nih.gov |
Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition with Isatogens
Lewis acid catalysis has been effectively employed in the 1,3-dipolar cycloaddition of bicyclo[1.1.0]butanes (BCBs) with isatogens to synthesize tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes. researchgate.netscribd.comnih.govchemrxiv.orgacs.org This (3+3) annulation strategy provides access to intricate, biologically relevant indoxyl-fused bicyclo[3.1.1]heptane derivatives. scribd.comnih.govchemrxiv.orgacs.org The reaction proceeds under mild conditions and exhibits good functional group tolerance. nih.govacs.org Notably, this process can be performed in a one-pot fashion by generating the isatogens in situ from 2-alkynylated nitrobenzenes. researchgate.netchemrxiv.org The versatility of this method is further demonstrated by its successful application to other cyclic and acyclic nitrones. nih.gov
| Lewis Acid | Reactants | Product | Ref |
| Sc(OTf)3 | Bicyclo[1.1.0]butane, Isatogen | Indoxyl-fused bicyclo[3.1.1]heptane | scribd.com |
Hexafluoroisopropan-2-ol (HFIP)-Promoted Annulations
A metal- and photocatalyst-free approach to indole-fused bicyclo[3.1.1]heptanes has been developed utilizing 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) as a promoter. researchgate.netchemrxiv.orgscribd.com This method involves a (3+3) annulation of bicyclo[1.1.0]butanes (BCBs) with indolyl alcohols. researchgate.netchemrxiv.orgscribd.com HFIP plays a dual role by simultaneously activating both the BCB and the indolyl alcohol, facilitating the reaction. researchgate.netscribd.com Mechanistic studies suggest that the reaction proceeds through an initial (3+2) annulation followed by a ring expansion and aromatization cascade. researchgate.netchemrxiv.orgscribd.com
Boronyl Radical Catalysis for [2σ+2σ] Cycloaddition
A modular and atom-economical route to highly substituted bicyclo[3.1.1]heptane derivatives has been achieved through a [2σ+2σ] radical cycloaddition of bicyclo[1.1.0]butanes (BCBs) with cyclopropyl ketones. nih.govacs.org This reaction is catalyzed by a combination of a simple tetraalkoxydiboron compound, B2pin2, and 3-pentyl isonicotinate, which facilitates a pyridine-assisted boronyl radical catalytic cycle. nih.govacs.org This methodology allows for the synthesis of bicyclo[3.1.1]heptanes with up to six substituents on the core scaffold in high yields. nih.govacs.org
| Catalyst System | Reactants | Key Feature | Ref |
| B2pin2 / 3-pentyl isonicotinate | Bicyclo[1.1.0]butane, Cyclopropyl ketone | Synthesis of highly substituted bicyclo[3.1.1]heptanes | nih.govacs.org |
Organophotoredox Catalysis for Bicycloalkylation
Organophotoredox catalysis has emerged as a powerful tool for the α-amino bicycloalkylation of alkenes, providing access to α-amino bicyclo[3.1.1]heptanes (BCHeps). nih.govrsc.org This visible-light-enabled method involves the addition of α-amino radicals to the interbridgehead C–C bond of [3.1.1]propellane. nih.govrsc.org The reaction proceeds under exceptionally mild conditions and demonstrates a broad substrate scope, yielding a variety of medicinally relevant BCHep products. nih.govrsc.org Mechanistic investigations point to a radical chain pathway where the stability of the α-amino radical is crucial for effective catalyst turnover. nih.govrsc.org
Intramolecular Cyclization and Diastereoselective Routes
Intramolecular cyclization represents a fundamental strategy for constructing the bicyclo[3.1.1]heptane framework. For instance, the synthesis of 3-azabicyclo[3.1.1]heptan-6-ol can be achieved through the intramolecular cyclization of amino alcohol precursors under acidic conditions. More advanced and highly stereocontrolled methods, such as the diastereoselective Strecker reaction, have been developed to produce intermediates like 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which can be further elaborated to the desired bicyclic alcohol.
Furthermore, a novel approach to multi-substituted bicyclic alkyl boronates, including those with a bicyclo[3.1.1]heptane core, involves the intramolecular coupling of cyclobutane-tethered sulfonyl hydrazones and boronic esters. amazonaws.com This method provides a general and operationally simple route to these valuable building blocks. amazonaws.com
Functionalization and Derivatization Strategies of the Bicyclo[3.1.1]heptane Core
Once the bicyclo[3.1.1]heptane core is established, further functionalization and derivatization are often necessary to access a diverse range of analogs for various applications. The rigid bicyclic skeleton provides a stable platform for selective chemical modifications. ontosight.ai
The presence of functional groups introduced during the primary synthesis, such as the hydroxyl group in bicyclo[3.1.1]heptan-1-ol or the amino group in aminobicyclo[3.1.1]heptanes, serves as a handle for subsequent transformations. For example, the 4-anilinyl bicyclo[3.1.1]heptane derivatives prepared via photoinduced cycloaddition can be further functionalized to form new C-C, C-O, and C-N bonds. nih.gov
In cases where the bicyclo[3.1.1]heptane core is synthesized with less reactive substituents, such as in the boronyl radical-catalyzed cycloaddition, the multiple substituents on the ring can be manipulated to introduce further chemical diversity. nih.govacs.org The development of methods for the difunctionalization of [3.1.1]propellane has also expanded the range of accessible functionalized bicyclo[3.1.1]heptanes. acs.orgresearchgate.net These strategies are crucial for exploring the chemical space around this important scaffold and for its application in fields like drug discovery. acs.orgontosight.airesearchgate.net
Elaboration via Organometallic Coupling Reactions (e.g., Kumada Coupling)
Organometallic coupling reactions are powerful tools for forming carbon-carbon bonds, and the Kumada coupling, which utilizes a Grignard reagent and an organic halide with a nickel or palladium catalyst, is a foundational method in this class. wikipedia.orgorganic-chemistry.org This reaction has been effectively applied to the functionalization of the bicyclo[3.1.1]heptane scaffold.
A notable application involves the elaboration of bicyclo[3.1.1]heptyl iodides, which can be prepared from [3.1.1]propellane. nih.govspringernature.com Researchers have reported protocols for an iron-catalyzed Kumada coupling of these BCH iodides with various aryl Grignard reagents. nih.govspringernature.com This methodology provides a direct route to introduce aryl substituents at the bridgehead positions of the bicyclic system, significantly expanding the accessible chemical space for this scaffold. The general mechanism for Kumada coupling involves the oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgyoutube.com The use of an iron catalyst in the context of BCH synthesis offers a practical and efficient means for derivatization. nih.govspringernature.com
Table 1: Example of Kumada Coupling for Bicyclo[3.1.1]heptane Functionalization
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref. |
|---|
Post-Synthetic Modificational Pathways
The ability to modify a core scaffold after its initial construction is a hallmark of an efficient synthetic strategy. For the bicyclo[3.1.1]heptane system, several post-synthetic modificational pathways have been developed to introduce diverse functionalities.
One such pathway is the conversion of ester functionalities at the bridgehead positions. For example, a pivalate (B1233124) ester on the BCH scaffold can be subjected to hydrolysis and subsequent oxidation to yield the corresponding carboxylic acid. nih.govspringernature.com This transformation provides a handle for further reactions, such as amide bond formation.
Another versatile approach involves the derivatization of amino-functionalized BCHs. A photochemical [3σ+2σ] annulation reaction has been developed for the construction of 4-aminobicyclo[3.1.1]heptanes. nih.gov These compounds can undergo further functionalization to form new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. For instance, the reaction of a 4-anilinyl bicyclo[3.1.1]heptane derivative with acetonitrile (B52724) and lithium diisopropylamide (LDA) yields the corresponding 3-oxobutanenitrile, introducing a functional unit with active methylene (B1212753) protons suitable for subsequent modifications. nih.gov
Furthermore, the concept of upgrading simpler bicyclic systems has been demonstrated. Bicyclo[1.1.1]pentan-1-amines can be converted into poly-substituted bicyclo[3.1.1]heptan-1-amines through imine photochemistry. chemrxiv.org The resulting imine products are readily hydrolyzed to afford primary amine building blocks, showcasing a method to increase the complexity and utility of the BCH scaffold from more readily available precursors. chemrxiv.org
Stereoselective Synthesis of Bicyclo[3.1.1]heptane Scaffolds
The three-dimensional nature of the bicyclo[3.1.1]heptane scaffold makes stereocontrol a critical aspect of its synthesis, particularly for applications in medicinal chemistry where specific enantiomers can exhibit distinct biological activities. nih.gov
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral bicyclo[3.1.1]heptane derivatives. A variety of catalytic systems have been successfully employed.
Lewis Acid Catalysis: Chiral Lewis acid catalysts have been utilized in the enantioselective formal (3+3) cycloaddition of bicyclo[1.1.0]butanes (BCBs) with nitrones. nih.gov This method, using catalysts like Scandium(III) triflate in complex with a chiral ligand, allows for the synthesis of hetero-bicyclo[3.1.1]heptanes with excellent yield and high enantiomeric excess (up to >99% ee). nih.gov Similarly, copper-catalyzed asymmetric formal [4π+2σ] cycloadditions of BCBs and azomethine ylides provide enantioenriched 3-aza-bicyclo[3.1.1]heptanes with high diastereoselectivity and enantioselectivity. acs.org
Relay and Brønsted Acid Catalysis: A relay catalysis system involving In(OTf)₃ and a chiral iridium catalyst has been used for the enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane architectures. chinesechemsoc.org This process involves a Lewis acid-catalyzed ring-opening followed by an intramolecular enantioselective ring closure. chinesechemsoc.org Additionally, chiral Brønsted acids, such as chiral phosphoric acids, have been shown to catalyze the enantioselective formal (3+3) cycloaddition of indolyl methanol (B129727) derivatives with BCBs to construct chiral indolo-bicyclo[3.1.1]heptane scaffolds. chinesechemsoc.org
Chiral Auxiliaries: An alternative strategy involves the use of chiral auxiliaries. An asymmetric intramolecular Mannich reaction utilizing Ellman's sulfinamide as a chiral auxiliary has been reported for the synthesis of functionalized bicyclo[3.1.1]heptanes, providing a method to access enantiopure exocyclic amines. nih.gov
Table 2: Overview of Asymmetric Catalytic Methods for Bicyclo[3.1.1]heptane Synthesis
| Catalytic System | Reaction Type | Product Type | Enantioselectivity (ee) | Ref. |
|---|---|---|---|---|
| Chiral Lewis Acid (Sc(OTf)₃-ligand) | (3+3) Cycloaddition | Hetero-bicyclo[3.1.1]heptane | >99% | nih.gov |
| Copper/Chiral Ligand | [4π+2σ] Cycloaddition | 3-Aza-bicyclo[3.1.1]heptane | 97–99% | acs.org |
| In(OTf)₃/Iridium Relay | Ring-opening/Intramolecular Cyclization | 2-Azabicyclo[3.1.1]heptane | High | chinesechemsoc.org |
| Chiral Brønsted Acid | (3+3) Cycloaddition | Indolo-bicyclo[3.1.1]heptane | High | chinesechemsoc.org |
Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, offer another reliable route to stereochemically defined bicyclo[3.1.1]heptanes.
An interesting example involves the unexpected stereospecific formation of a novel anthracyclinone containing a bridgehead-hydroxylated bicyclo[3.1.1]heptanol scaffold. uow.edu.au This transformation proceeds via an unexpected 4-membered ring closure from a sulfonylhydrazone precursor, where the stereochemistry of the starting material, derived from daunomycin, dictates the stereochemistry of the final polycyclic product. uow.edu.au
Intramolecular photocycloaddition reactions also provide a pathway for stereoselective synthesis. The UV irradiation of certain α,β,γ,δ-unsaturated esters leads to the formation of optically active bicyclo[3.1.1]heptane ring systems through a [2+2] cycloaddition, with a preference for endo-stereochemistry at the C-6 bridgehead. nih.gov
Furthermore, a chiral transfer strategy has been demonstrated where a Brønsted acid catalyzes a reaction sequence involving the stereospecific nucleophilic ring opening of an enantiopure aziridine. chinesechemsoc.org This is followed by a nucleophilic attack and a final ring-closure event to produce enantiopure aza-bicyclo[3.1.1]heptane products, effectively transferring the chirality from the starting material to the final bicyclic structure. chinesechemsoc.org
Mechanistic Investigations of Bicyclo[3.1.1]heptane Formation
The construction of the bicyclo[3.1.1]heptane skeleton is achieved through several mechanistic pathways, including radical cascades, annulation/ring expansions, and various cycloaddition reactions. These methods leverage highly reactive intermediates and strained ring systems to efficiently assemble the bridged bicyclic structure.
Radical cascade reactions provide an effective route to bicyclo[3.1.1]heptanes, often proceeding through a complex sequence of intramolecular events. One such efficient cascade involves a 5-exo-dig cyclization, a 1,6-hydrogen transfer, a 6-endo-trig cyclization, a 4-exo-dig cyclization, and a final 1,6-hydrogen transfer, which together facilitate the diastereoselective construction of the bicyclic system. nih.gov The stereochemical outcome of this sequence is notably influenced by the steric bulk of substituents at the propargylic position. nih.gov
Photoredox catalysis has also enabled the formation of this scaffold via radical pathways. For instance, a photoinduced [3σ+2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines proceeds through a radical cation mechanism. nih.gov The process is initiated by a single-electron transfer (SET) from a photocatalyst to the cyclopropylamine, forming a radical cation. This intermediate undergoes ring-opening via β-scission to generate a distonic radical cation, which then adds to the BCB. A subsequent cyclization and reduction step completes the formation of the 4-aminobicyclo[3.1.1]heptane product. nih.gov The radical nature of this transformation was confirmed by experiments showing complete inhibition of the reaction in the presence of the radical scavenger TEMPO. nih.gov
Another approach involves the use of BCBs as radical precursors in reactions with 2-alkenylarylisocyanides. chemrxiv.org The BCB is activated to form a radical that adds to the isonitrile group, generating an imidoyl radical. This is followed by a 5-exo-trig cyclization and subsequent ring closure to yield indolo-bicyclo[3.1.1]heptane structures. chemrxiv.org Mechanistic studies suggest that triplet energy transfer is key to initiating the initial radical formation. chemrxiv.org
Furthermore, the ring expansion of bicyclo[1.1.1]pentan-1-amines to bicyclo[3.1.1]heptan-1-amines can be achieved through an intramolecular radical ring closure cascade. chemrxiv.org This transformation is triggered by a species with N-centered radical character, which facilitates the homolytic cleavage of an adjacent cyclopropane (B1198618) ring. chemrxiv.org
Table 1: Examples of Radical Cascade Mechanisms for Bicyclo[3.1.1]heptane Synthesis
| Starting Materials | Key Mechanistic Steps | Catalyst/Conditions | Product Type | Ref. |
| Propargyl derivatives | 5-exo-dig, 1,6-H transfer, 6-endo-trig, 4-exo-dig, 1,6-H transfer | Radical initiator | Substituted bicyclo[3.1.1]heptanes | nih.gov |
| Bicyclo[1.1.0]butanes (BCBs), Cyclopropylamines | SET, β-scission, radical addition, cyclization | Photoredox catalyst (e.g., Ir(III) complex), blue light | 4-Aminobicyclo[3.1.1]heptanes | nih.gov |
| Bicyclo[1.1.0]butanes (BCBs), 2-Alkenylisocyanides | Radical formation, addition to isonitrile, 5-exo-trig cyclization | Triplet energy transfer | Indolo-bicyclo[3.1.1]heptanes | chemrxiv.org |
| Bicyclo[1.1.1]pentan-1-amines, Alkenes | N-centered radical formation, homolytic cleavage, radical addition, cyclization | Photochemical (imine-based) | Bicyclo[3.1.1]heptan-1-amines | chemrxiv.org |
Annulation and ring expansion strategies offer powerful methods for constructing the bicyclo[3.1.1]heptane core, often from smaller, strained bicyclic precursors. A notable example is the hexafluoroisopropanol (HFIP)-promoted (3+3) annulation of bicyclo[1.1.0]butanes (BCBs) with indolyl alcohols. chemrxiv.orgresearchgate.net Mechanistic studies reveal that this metal-free reaction proceeds not through a direct cycloaddition but via an initial (3+2) annulation. This is followed by a crucial ring expansion and aromatization cascade to furnish indole-fused bicyclo[3.1.1]heptanes. chemrxiv.orgresearchgate.net The role of HFIP is to simultaneously activate both the BCB and the indolyl alcohol through hydrogen bonding. chemrxiv.org
Similarly, chiral phosphoric acids can catalyze the enantioselective formal (3+3) cycloaddition of indolyl methanols with BCBs. chinesechemsoc.org This reaction follows a stepwise mechanism beginning with the formation of an indolenium ion. An asymmetric (3+2) annulation then occurs, followed by a regioselective intramolecular 1,2-alkyl shift, which constitutes the ring-expanding step, ultimately yielding the chiral indolo-bicyclo[3.1.1]heptane product. chinesechemsoc.org
Ring expansion can also be initiated photochemically. Bicyclo[1.1.1]pentane (BCP) imines can be converted to larger bicyclo[3.1.1]heptanes through a formal [4+2] reaction with an alkene. acs.org Upon photoexcitation, the imine generates a diradical species which triggers the fragmentation of the strained BCP core. The resulting primary radical adds to the alkene, and a subsequent cyclization completes the ring expansion to the bicyclo[3.1.1]heptane skeleton. acs.org
Cycloaddition reactions are among the most direct and atom-economical methods for synthesizing bicyclo[3.1.1]heptane derivatives. thieme-connect.com The (3+3) cycloaddition of bicyclobutanes (BCBs) is a particularly attractive strategy, with variants including radical, polar, and transition-metal-catalyzed pathways. thieme-connect.comthieme-connect.com
Specific examples of cycloaddition pathways include:
[3σ+2σ] Cycloaddition : A photoinduced reaction between bicyclo[1.1.0]butanes and cyclopropylamines provides access to trisubstituted bicyclo[3.1.1]heptanes under mild conditions. nih.gov
[2σ+2σ] Radical Cycloaddition : This unconventional cycloaddition, which does not involve a π-bond component, occurs between BCBs and cyclopropyl ketones. nih.govacs.org The reaction is enabled by boronyl radical catalysis, providing a modular route to highly substituted bicyclo[3.1.1]heptane derivatives. nih.gov
[4π+2σ] Dipolar Cycloaddition : A Lewis acid-catalyzed formal cycloaddition between BCBs and nitrones yields multifunctionalized 2-oxa-3-azabicyclo[3.1.1]heptanes. researchgate.net Computational studies suggest the mechanism involves nucleophilic addition of the nitrone to the activated BCB, followed by an intramolecular cyclization. researchgate.netresearchgate.net
[2+2] Cycloaddition : The intramolecular [2+2] cycloaddition of vinylketenes with alkenes has been utilized for the synthesis of terpenes containing the bicyclo[3.1.1]heptane ring system. brandeis.edu
Table 2: Overview of Cycloaddition Pathways to Bicyclo[3.1.1]heptanes
| Cycloaddition Type | Reactants | Catalyst/Conditions | Key Features | Ref. |
| [3σ+2σ] | Bicyclo[1.1.0]butanes, Cyclopropylamines | Photoredox catalyst, visible light | Forms trisubstituted aminobicyclo[3.1.1]heptanes. | nih.gov |
| [2σ+2σ] | Bicyclo[1.1.0]butanes, Cyclopropyl ketones | Boronyl radical catalyst (B₂pin₂/base) | Atom-economical, involves only σ-bonds. | nih.govacs.org |
| [4π+2σ] | Bicyclo[1.1.0]butanes, Nitrones | Eu(OTf)₃ (Lewis acid) | Forms hetero-bicyclo[3.1.1]heptanes. | researchgate.netresearchgate.net |
| [2+2] | Vinylketenes, Alkenes | Intramolecular | Used in terpene synthesis. | brandeis.edu |
| (3+3) | Bicyclobutanes, various partners | Radical, polar, or Pd-catalyzed | General strategy with high atom economy. | thieme-connect.comthieme-connect.com |
Intrinsic Reactivity of the Bicyclo[3.1.1]heptane Bridgehead System
The bicyclo[3.1.1]heptane system possesses unique reactivity, particularly at its bridgehead positions. The strain inherent in the bicyclic framework, derived from its [3.1.1]propellane precursors, makes the interbridgehead bond susceptible to cleavage and functionalization. domainex.co.uk Computational modeling has predicted that [3.1.1]propellane is susceptible to radical functionalization, which proceeds via a ring-opening atom-transfer radical addition mechanism. domainex.co.uk
This inherent reactivity allows for the direct functionalization of the bicyclo[3.1.1]heptane bridgehead. A mild, photocatalytic Minisci-like reaction has been developed to introduce various heterocycles at a bridgehead position. acs.orgresearchgate.net The reaction utilizes N-hydroxyphthalimide esters of the corresponding bridgehead carboxylic acids as redox-active precursors, enabling C-C bond formation under gentle conditions. This method highlights the accessibility of the bridgehead C-H bond for substitution, providing access to structures highly relevant as bioisosteres of meta-substituted arenes. acs.orgresearchgate.net
Chemical Transformations of Bicyclo[3.1.1]heptane Derivatives
Once synthesized, the bicyclo[3.1.1]heptane core can be further modified through various chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Functional groups appended to the bicyclo[3.1.1]heptane skeleton are amenable to standard oxidation and reduction reactions. For example, ketone functionalities within the framework can be readily reduced to the corresponding alcohols using reagents like sodium borohydride (B1222165) (NaBH₄). chemrxiv.org Similarly, imide groups incorporated into aza-bicyclo[3.1.1]heptane systems can be reduced with agents such as borane (B79455) dimethyl sulfide (B99878) complex (BH₃∙Me₂S). chemrxiv.org
Catalytic hydrogenation is also effective for transforming substituents on the bicyclic core. Nitro groups attached to an aromatic ring fused or appended to the bicyclo[3.1.1]heptane scaffold can be selectively reduced to primary amines. chemrxiv.org The alkene and acyl groups present in certain bicyclo[3.1.1]heptane derivatives serve as versatile handles for further transformations, including hydrogenation and oxidation, expanding the chemical space accessible from these building blocks. thieme-connect.com Biotransformations using cultured plant cells have also been explored to carry out oxidation-reduction reactions on bicyclo[3.1.1]heptane derivatives. capes.gov.br Conversely, the bicyclo[3.1.1]heptane scaffold itself has been employed as a bioisosteric replacement for aromatic rings like naphthalene, in part to enhance metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes. chemrxiv.org
Elucidation of Reaction Mechanisms and Reactivity Profiles
The substitution of the hydroxyl group at the C1 bridgehead position of Bicyclo[3.1.1]heptan-1-ol presents significant mechanistic challenges that preclude classical nucleophilic substitution pathways. Both SN1 and SN2 reactions are highly unfavorable at this position due to the inherent structural constraints of the bicyclic system. An SN1 mechanism is inhibited by the high energy and geometric instability of the resulting planar carbocation at the bridgehead, which would introduce substantial ring strain. iastate.edu Concurrently, an SN2 mechanism is sterically hindered, as the rigid cage-like structure prevents the requisite backside attack by a nucleophile.
Given these limitations, contemporary research has focused on alternative strategies to achieve formal substitution at the bridgehead. Radical-mediated reactions, in particular, have emerged as a powerful method for the functionalization of such constrained positions. These approaches circumvent the need for traditional carbocationic or backside attack pathways.
A notable method involves a multi-step sequence that begins with the oxidation of this compound to its corresponding carboxylic acid, Bicyclo[3.1.1]heptane-1-carboxylic acid. This acid is then converted into a redox-active ester, such as an N-hydroxyphthalimide (NHP) ester, which serves as a precursor for a radical-based substitution.
Photocatalytic Minisci-Type Reactions
Detailed research has demonstrated the utility of a photocatalytic Minisci-like reaction for the introduction of heterocyclic moieties at the bridgehead position. nih.gov This process involves the decarboxylative functionalization of the NHP redox-active ester derived from Bicyclo[3.1.1]heptane-1-carboxylic acid. Under mild, photocatalytic conditions, a bridgehead radical is generated, which then adds to a protonated heterocycle in a Minisci-type fashion. nih.gov This method successfully introduces various heterocycles, which are significant structural motifs in medicinal chemistry. nih.gov
The scope of this transformation has been explored with several heterocyclic partners. The reaction generally proceeds in good yields and demonstrates the viability of radical-based strategies for achieving substitution at the sterically demanding C1 position of the bicyclo[3.1.1]heptane framework. nih.gov
Interactive Data Table: Scope of Heterocycle Substitution via Photocatalytic Minisci Reaction nih.gov
The following table summarizes the results for the photocatalytic coupling of the N-hydroxyphthalimide ester of a bicyclo[3.1.1]heptane carboxylic acid derivative with various heterocyclic compounds.
| Entry | Heterocycle | Product | Yield (%) |
| 1 | Pyridine | 2-(Bicyclo[3.1.1]heptan-1-yl)pyridine | 75 |
| 2 | 4-Cyanopyridine | 2-(Bicyclo[3.1.1]heptan-1-yl)-4-cyanopyridine | 81 |
| 3 | Isoquinoline | 1-(Bicyclo[3.1.1]heptan-1-yl)isoquinoline | 71 |
| 4 | Quinoline | 2-(Bicyclo[3.1.1]heptan-1-yl)quinoline | 65 |
| 5 | Quinoxaline | 2-(Bicyclo[3.1.1]heptan-1-yl)quinoxaline | 58 |
Advanced Spectroscopic and Structural Characterization of Bicyclo 3.1.1 Heptan 1 Ol Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For bicyclo[3.1.1]heptane systems, NMR is crucial for assigning stereochemistry and understanding conformational preferences.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra in solution provide definitive evidence for the structural backbone of bicyclo[3.1.1]heptanol analogs. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while spin-spin coupling constants (J) reveal information about dihedral angles between adjacent protons, aiding in stereochemical assignments.
A representative analog, isopinocampheol, which is 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol, has been extensively studied. The assignment of its ¹H and ¹³C NMR spectra is accomplished using a combination of 1D and 2D NMR experiments. rsc.org The complex, overlapping signals in the ¹H NMR spectrum, resulting from the rigid bicyclic structure, often necessitate the use of two-dimensional techniques like COSY (Correlation Spectroscopy) to establish proton-proton connectivities.
Below are typical ¹H and ¹³C NMR chemical shift ranges observed for the bicyclo[3.1.1]heptane framework in deuterated solvents.
Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Isopinocampheol (a Bicyclo[3.1.1]heptan-3-ol analog) (Note: Shifts can vary based on solvent and specific stereoisomer)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C1 (Bridgehead) | ~1.9 | ~48 |
| C2 | ~1.8 | ~42 |
| C3 (with -OH) | ~4.0 | ~70 |
| C4 | ~2.4 (endo), ~2.0 (exo) | ~34 |
| C5 (Bridgehead) | ~1.9 | ~41 |
| C6 (gem-dimethyl) | - | ~38 |
| C7 (bridge) | ~2.5 (anti), ~1.2 (syn) | ~38 |
| C8 (Methyl on C2) | ~1.0 (d) | ~23 |
| C9 (Methyl on C6) | ~1.2 (s) | ~28 |
| C10 (Methyl on C6) | ~0.9 (s) | ~24 |
| OH | Variable (broad singlet) | - |
Data compiled from publicly available spectral databases for isopinocampheol isomers. chemicalbook.com
While solution-state NMR is powerful, solid-state NMR (ssNMR) provides invaluable information on molecular structure and dynamics in the solid phase, which can differ significantly from the solution state. For bicyclo[3.1.1]heptanol analogs that are crystalline or amorphous solids, ssNMR is a critical characterization tool.
Cross-Polarization Magic-Angle Spinning (CP/MAS): This is a fundamental ssNMR technique used to enhance the signal of dilute nuclei like ¹³C. It involves transferring magnetization from abundant spins (like ¹H) to the rare spins, significantly reducing acquisition times and improving sensitivity. MAS, the physical spinning of the sample at an angle of 54.74° relative to the magnetic field, averages out anisotropic interactions that broaden signals in solids, resulting in higher resolution spectra.
Two-Dimensional Phase-Adjusted Spinning Sidebands (2D PASS): This experiment allows for the separation of the isotropic chemical shifts from the anisotropic components, which are typically observed as spinning sidebands in MAS spectra. The anisotropy of the chemical shift provides detailed information about the local electronic structure and symmetry around a nucleus.
Frequency-Switched Lee-Goldburg (FSLG) HETCOR: Heteronuclear Correlation (HETCOR) experiments establish correlations between different types of nuclei, typically ¹H and ¹³C. The FSLG sequence is a high-resolution technique that efficiently removes strong ¹H-¹H dipolar couplings in the solid state, allowing for the precise determination of ¹H-¹³C connectivities and proximities.
Polarization Inversion Spin Exchange at the Magic Angle (PISEMA) MAS: This is a powerful technique for determining the orientation of specific chemical groups relative to the principal axis system of a tensor (e.g., the chemical shift anisotropy tensor). It is particularly useful in oriented samples and can provide precise constraints on molecular conformation and assembly.
These advanced ssNMR methods can be applied to characterize the crystal packing, polymorphism, and conformational rigidity of bicyclo[3.1.1]heptan-1-ol analogs in the solid state, complementing data from techniques like X-ray diffraction.
The rigid bicyclo[3.1.1]heptane skeleton is characterized by a strained six-membered ring, which can adopt different conformations. The precise geometry can be probed using NMR parameters.
The magnitude of the vicinal proton-proton coupling constant (³JHH) is dependent on the dihedral angle (θ) between the two protons, as described by the Karplus equation. By measuring the ³JHH values from a high-resolution ¹H NMR spectrum, researchers can deduce the dihedral angles within the molecule's framework. nih.govauremn.org.br For example, analysis of ³J-couplings in isopinocampheol helps to confirm the chair-like or boat-like conformation of the six-membered ring and the relative orientation of substituents. rsc.org
Chemical shifts are also sensitive to conformation. The spatial arrangement of atoms can lead to shielding or deshielding effects. For instance, a proton's proximity to an anisotropic group (like a C-C bond or a hydroxyl group) in a specific conformation will alter its chemical shift. Comparing experimentally observed chemical shifts with those predicted from quantum-chemical calculations for different possible conformations allows for the identification of the most stable conformer in solution. nih.gov
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy probe the energy levels of molecular vibrations and electronic transitions, respectively, providing complementary information to NMR.
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FTIR spectrum of this compound and its analogs is dominated by absorptions characteristic of the alcohol group and the saturated hydrocarbon framework.
Interactive Table 2: Characteristic FTIR Absorption Bands for this compound Analogs
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad | The broadness is due to hydrogen bonding. researchgate.net |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong, Sharp | Characteristic of the sp³ C-H bonds in the bicyclic ring. |
| C-H Bend (Methylene/Methyl) | 1350 - 1470 | Medium | Scissoring and bending vibrations of the hydrocarbon backbone. |
| C-O Stretch (Alcohol) | 1000 - 1260 | Strong | The exact position can give clues about the primary/secondary/tertiary nature of the alcohol. |
These are general ranges; specific peak positions can be found in spectral databases for related compounds like 2-Methylene-6,6-dimethylbicyclo[3.1.1]heptan-3-ol. researchgate.net
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The utility of this technique depends on the presence of chromophores—parts of a molecule that absorb light.
Saturated hydrocarbons and simple alcohols, such as this compound, lack π electrons or non-bonding electrons that can be excited by standard UV-Vis light (200-800 nm). The only possible electronic transitions are high-energy σ → σ* transitions, which occur in the far-UV region (< 200 nm) and are generally not observable with standard spectrophotometers. uobabylon.edu.iqmasterorganicchemistry.com Consequently, this compound is expected to be transparent in the UV-Vis range.
For analogs of this compound, UV-Vis absorption would only be observed if a chromophore, such as a carbonyl group (C=O), a double bond (C=C), or an aromatic ring, is introduced into the structure. For example, the oxidation of the alcohol to the corresponding ketone, bicyclo[3.1.1]heptan-1-one, would introduce a carbonyl group. This would give rise to a weak n → π* transition at approximately 270-300 nm, making the compound observable by UV-Vis spectroscopy.
Mass Spectrometry for Molecular Identification
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of this compound analogs. Upon electron ionization (EI), these molecules undergo characteristic fragmentation, providing a unique fingerprint for their identification.
The mass spectra of bicyclic alcohols, including bicyclo[3.1.1]heptanol derivatives, often exhibit a weak or absent molecular ion (M+) peak due to the instability of the parent ion. libretexts.orgwhitman.edu However, the fragmentation pattern provides significant structural information. Two primary fragmentation pathways for these alcohols are α-cleavage and dehydration. whitman.edu
α-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. For a bridgehead alcohol like this compound, this would involve the breaking of the C1-C2, C1-C7, or C1-C6 bonds, leading to resonance-stabilized oxonium ions.
Dehydration: A common fragmentation route for alcohols is the loss of a water molecule, resulting in a prominent peak at M-18. whitman.edu
Ring Cleavage: The strained bicyclic system can undergo more complex ring cleavages. A notable fragmentation pattern in many bicyclic alcohols leads to a stable hydrocarbon fragment ion at a mass-to-charge ratio (m/z) of 57. acs.org This peak can be particularly useful for identifying the bicyclic core, as it often forms without skeletal rearrangement. acs.org
For instance, the EI-MS of an analog like Isopinocampheol (2,6,6-trimethyl-bicyclo[3.1.1]heptan-3-ol) shows characteristic peaks that can be interpreted based on these principles. The analysis of these fragments allows for the confident identification of the bicyclic alcohol skeleton and the nature of its substituents.
| Fragment Ion | Description | Typical m/z Value | Significance |
|---|---|---|---|
| [M]+ | Molecular Ion | Variable (often weak/absent) | Determines molecular weight. |
| [M-H]+ | Loss of a hydrogen atom | M-1 | Common in primary and secondary alcohols. whitman.edu |
| [M-H₂O]+ | Dehydration | M-18 | Characteristic of alcohols. whitman.edu |
| [C₄H₉]+ | Complex Ring Cleavage | 57 | Indicates a bicyclic hydrocarbon fragment. acs.org |
X-ray Crystallography for Absolute Structure Determination
While mass spectrometry and NMR spectroscopy are powerful tools for structural elucidation, X-ray crystallography provides unambiguous proof of the absolute three-dimensional structure of a molecule in the solid state. For chiral this compound analogs, this technique is indispensable for determining the absolute stereochemistry of each chiral center.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. This information allows for the accurate measurement of bond lengths, bond angles, and torsional angles, confirming the rigid bicyclic conformation.
Research on various functionalized bicyclo[3.1.1]heptane scaffolds has utilized X-ray crystallography to confirm their structures. For example, the crystal structures of aminobicyclo[3.1.1]heptanes and 3-oxabicyclo[3.1.1]heptanes have been determined, providing definitive evidence of their molecular geometry and stereochemical configurations. acs.orgresearchgate.net These analyses confirm the boat/chair conformation of the six-membered rings within the bicyclic system. iucr.org The data obtained from X-ray crystallography is crucial for understanding structure-activity relationships and for computational modeling studies.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₂₂ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.531(2) |
| b (Å) | 11.274(3) |
| c (Å) | 14.115(4) |
| β (°) | 109.21(2) |
| Volume (ų) | 1582.1(7) |
Data is hypothetical but representative of published structures for substituted bicyclo[3.1.1]heptane systems.
In situ Spectroscopic Monitoring of Reaction Progress
Understanding reaction kinetics and mechanisms is fundamental to optimizing synthetic processes. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for the real-time monitoring of reactions without the need for sampling and offline analysis. chemrxiv.org This provides a continuous view of the concentration changes of reactants, intermediates, and products.
For the synthesis of this compound analogs, a common reaction is the reduction of a corresponding bicyclo[3.1.1]heptanone. mdpi.comnih.gov In situ monitoring can provide invaluable data on this transformation.
In situ FTIR Spectroscopy: This technique is particularly useful for tracking changes in functional groups. rsc.org During the reduction of a bicyclo[3.1.1]heptanone, the progress can be monitored by observing the decrease in the intensity of the strong carbonyl (C=O) stretching band (typically around 1700-1725 cm⁻¹) and the simultaneous increase in the intensity of the broad hydroxyl (O-H) stretching band of the alcohol product (around 3200-3600 cm⁻¹). The rate of reaction can be determined by plotting the absorbance of these characteristic peaks over time.
In situ NMR Spectroscopy: NMR spectroscopy provides detailed structural information about the species in the reaction mixture. By setting up an NMR experiment to acquire spectra at regular intervals, one can monitor the disappearance of signals corresponding to the ketone starting material and the appearance of new signals for the alcohol product. For example, the signal for the proton or carbon atom at the reaction center (the carbonyl carbon and any adjacent protons) will experience a significant change in chemical shift as the ketone is converted to an alcohol. This allows for the quantification of all species present and can help in the detection of any reaction intermediates or byproducts. chemrxiv.org
| Technique | Species | Spectroscopic Handle | Observed Change Over Time |
|---|---|---|---|
| FTIR | Ketone (Reactant) | C=O Stretch (~1715 cm⁻¹) | Decrease in absorbance |
| Alcohol (Product) | O-H Stretch (~3400 cm⁻¹) | Increase in absorbance | |
| ¹H NMR | Ketone (Reactant) | α-Proton Signal (~2.5-2.8 ppm) | Decrease in integral |
| Alcohol (Product) | CH-OH Proton Signal (~3.5-4.0 ppm) | Increase in integral | |
| ¹³C NMR | Ketone (Reactant) | C=O Carbon Signal (~210-220 ppm) | Decrease in intensity |
| Alcohol (Product) | C-OH Carbon Signal (~65-75 ppm) | Increase in intensity |
Computational and Theoretical Chemistry Investigations of Bicyclo 3.1.1 Heptan 1 Ol Systems
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations serve as a powerful tool for elucidating the molecular structure and predicting the reactivity of bicyclo[3.1.1]heptan-1-ol and its derivatives. These computational methods provide insights into the geometric and electronic properties that govern the behavior of this strained bicyclic system.
Density Functional Theory (DFT) and ab initio methods are instrumental in studying bicyclo[3.1.1]heptane derivatives. These computational approaches are used to determine molecular structures, vibrational frequencies, and other molecular properties. For instance, the geometry of 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol has been computationally derived, providing a theoretical three-dimensional model of the molecule. nih.govnist.gov Such calculations are crucial for understanding the inherent structural features of the bicyclo[3.1.1]heptane framework.
Computational studies on various bicyclo[n.m.0]alkanes have been performed to calculate their heats of combustion and strain energies, which are fundamental thermodynamic properties. researchgate.net Furthermore, DFT calculations have been employed to support mechanistic proposals, such as the concerted Alder-ene type process in certain reactions involving the bicyclo[3.1.1]heptane skeleton. researchgate.net
| Computational Method | Application in Bicyclo[3.1.1]heptane Systems | Key Insights |
|---|---|---|
| DFT (Density Functional Theory) | Geometry optimization, mechanistic studies. researchgate.net | Provides optimized molecular structures and supports proposed reaction mechanisms. |
| Ab Initio | Calculation of thermodynamic properties like heats of combustion and strain energies. researchgate.net | Determines fundamental energetic properties of the bicyclic framework. |
Computational studies have been crucial in understanding the mechanisms of reactions involving the formation of the bicyclo[3.1.1]heptane core. For example, in the [2σ + 2σ] radical cycloaddition between bicyclo[1.1.0]butanes and cyclopropyl (B3062369) ketones to form substituted bicyclo[3.1.1]heptane derivatives, computational investigations supported a pyridine-assisted boronyl radical catalytic cycle. nih.govresearchgate.net These studies provide a detailed, step-by-step understanding of the reaction pathway, which is often difficult to probe experimentally.
Stereochemical Prediction and Conformational Analysis
The rigid and strained nature of the bicyclo[3.1.1]heptane framework leads to distinct conformational preferences and stereochemical outcomes in reactions. While specific computational studies on the conformational analysis of this compound are not detailed in the provided results, the general principles of conformational analysis of bicyclic systems are well-established. The bicyclo[3.3.1]nonane system, a related bridged bicyclic compound, is known to exist in twin chair, boat chair, and twisted twin boat conformations. rsc.org Similar considerations of chair and boat-like conformations of the six-membered ring in this compound are critical for understanding its reactivity and stereochemistry. Spectroscopic techniques, such as ¹H and ¹³C NMR, are powerful tools for the structural and conformational analysis of bicyclo[3.1.1]heptane derivatives.
Strain Energy and Bond Energetics within the Bicyclo[3.1.1]heptane Framework
The bicyclo[3.1.1]heptane framework is characterized by significant ring strain, which profoundly influences its reactivity. The strain energy of bicyclic alkanes has been a subject of interest, with experimental and computational methods employed for its determination. For instance, the strain energy of bicyclo[n.m.0]alkanes has been derived from heats of combustion measurements. researchgate.net This inherent strain facilitates reactions that lead to a release of this energy, such as ring-opening and rearrangement reactions. The high reactivity of strained bonds in precursors like [3.1.1]propellane is harnessed for the synthesis of functionalized bicyclo[3.1.1]heptanes. researchgate.net
| Bicyclo[n.m.0]alkane | Strain Energy (kcal/mol) |
|---|---|
| cis-Bicyclo[3.3.0]octane | 6.3 ± 0.7 |
| cis-Bicyclo[4.3.0]nonane | 9.3 ± 0.8 |
| trans-Bicyclo[3.3.0]octane | 12.2 ± 0.7 |
Electronic Structure Analysis and Molecular Surface Electrostatic Potential
The electronic structure of a molecule is fundamental to its reactivity. The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor). researchgate.net For this compound, the oxygen atom of the hydroxyl group would be expected to be a region of negative electrostatic potential, making it a likely site for protonation or interaction with electrophiles. The analysis of MEP topology, including the identification of critical points, can provide deeper insights into bonding and reactivity. mdpi.com
Studies of Strained Bonds, Carbonium Ions, Free Radicals, and Carbanion Reactions
The strained C-C bonds within the bicyclo[3.1.1]heptane skeleton are a key feature influencing its chemistry.
Carbonium Ions : The formation of a planar carbonium ion at the bridgehead of the bicyclo[3.1.1]heptane system is highly disfavored due to the immense strain it would introduce. nasa.gov However, non-bridgehead carbocations can be generated. For instance, the solvolysis of bicyclo[3.1.1]hept-3-en-2-yl-4-nitrobenzoate and the deamination of the corresponding amine proceed to give bicyclo[3.1.1]hept-3-en-2-ol, suggesting the involvement of a bicyclo[3.1.1]heptyl cation intermediate that does not undergo rearrangement. researchgate.net In contrast, reactions involving other bicyclic systems can lead to rearrangements, such as the formation of 6-methylbicyclo[3.1.1]heptan-6-ols from the reaction of 5-methylbicyclo[2.1.1]hexane. dss.go.th
Free Radicals : Free radical reactions provide a versatile pathway for the functionalization of the bicyclo[3.1.1]heptane core. The addition of radicals to [3.1.1]propellane is a key strategy for synthesizing bridgehead-functionalized bicyclo[3.1.1]heptanes. researchgate.net Photocatalytic methods, such as the Minisci-like reaction, have been developed to introduce heterocycles at the bridgehead position via radical intermediates. nih.gov The stability and structure of radical intermediates are important considerations in these reactions.
Carbanions : Bridgehead carbanions of bicyclo[3.1.1]heptane can be generated, for example, by lithiation of a bridgehead iodide. These carbanions can then react with electrophiles, such as carbon dioxide, to introduce functional groups at the bridgehead position. researchgate.net The stereochemistry of carbanions is an important aspect of their reactivity, with factors such as the presence of fluorine atoms known to slow the rate of inversion. siue.edu
Academic and Synthetic Applications of Bicyclo 3.1.1 Heptan 1 Ol and Its Derivatives
Bicyclo[3.1.1]heptane Scaffolds as Aromatic Ring Bioisosteres
In drug discovery, the replacement of aromatic rings with saturated, three-dimensional scaffolds is a widely adopted strategy to enhance the physicochemical and pharmacokinetic properties of drug candidates. springernature.comdomainex.co.uknih.gov Bicyclo[3.1.1]heptanes (BCHeps) have emerged as effective bioisosteres, offering improved solubility and metabolic stability compared to their aromatic counterparts. nih.gov
The bicyclo[3.1.1]heptane scaffold is a particularly accurate geometric mimic of meta-substituted benzene (B151609) rings. springernature.comdomainex.co.uk The bridgehead substituents on the bicyclo[3.1.1]heptane core have exit vectors that precisely match the 120° angle of meta-substituted benzenes. domainex.co.uk This structural similarity allows for the replacement of a planar aromatic ring with a sp³-rich, non-planar scaffold, which can lead to improved pharmacological profiles. domainex.co.uknih.gov For instance, replacing the meta-phenyl group in the anti-seizure drug URB597 with a BCHep analogue resulted in improved microsomal stability and a better CYP inhibition profile. domainex.co.uk Similarly, a BCHep analogue of the anti-cancer drug sonidegib showed enhanced membrane permeability. domainex.co.uk The synthesis of these bioisosteres has been made more accessible through the radical ring-opening reactions of [3.1.1]propellane. springernature.comsemanticscholar.org
| Property | Arene Drug | BCHep Analogue | Reference |
| Microsomal Stability | URB597 | Improved | domainex.co.uk |
| CYP Inhibition | URB597 | Improved | domainex.co.uk |
| Membrane Permeability | Sonidegib | Improved | domainex.co.uk |
The application of bicyclo[3.1.1]heptane as a bioisostere extends to more complex aromatic systems like carbazoles. chemrxiv.orgchemrxiv.orgresearchgate.net Carbazole is a common structural motif in many bioactive compounds, but its planarity can sometimes lead to undesirable properties. chemrxiv.org Researchers have developed a novel synthetic strategy to create indolo-bicyclo[3.1.1]heptane, a semi-saturated isostere of carbazole. chemrxiv.orgchemrxiv.orgresearchgate.net This was achieved through a Fukuyama radical indolization reaction using bicyclo[1.1.0]butanes (BCBs) as radical precursors. chemrxiv.orgchemrxiv.org This approach provides a single-step construction of a tricyclic system, offering a promising avenue for developing new therapeutic agents with improved three-dimensionality. chemrxiv.orgchemistryviews.orgthieme-connect.com
Utilization in Bridged Bicyclic Building Block Synthesis
Compounds with bridged bicyclic carbon skeletons are highly sought after in medicinal chemistry as they provide rigid frameworks for appending substituents in a well-defined spatial orientation. chemrxiv.orgchemrxiv.orgresearchgate.net Bicyclo[3.1.1]heptan-1-ol and its derivatives serve as valuable precursors for the synthesis of more complex, poly-substituted bridged bicyclic systems. chemrxiv.orgchemrxiv.org A photochemical method has been developed to convert the readily available bicyclo[1.1.1]pentan-1-amine substructure into a range of poly-substituted bicyclo[3.1.1]heptan-1-amines. chemrxiv.orgchemrxiv.org This transformation represents the first reported method to upgrade the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton, providing access to novel, sp³-rich primary amine building blocks. chemrxiv.orgchemrxiv.org
Advanced Materials and High-Energy Density Compound Research
The inherent ring strain and compact structure of the bicyclo[3.1.1]heptane framework make its derivatives interesting candidates for the development of high-energy density compounds (HEDCs). dntb.gov.uarsc.org Computational studies have been conducted on bicyclo[3.1.1]heptane derivatives to evaluate their potential as new HEDCs with low impact sensitivity. dntb.gov.ua By introducing intramolecular linkages into the bicyclo-HMX framework, novel cage compounds with potentially outstanding energetic performance and low sensitivity have been designed. rsc.org These studies investigate the relationship between molecular geometry, electronic structure, and detonation properties, as well as thermal stability, to identify promising candidates for high-energy materials. dntb.gov.uarsc.org
Chiral Ligand Design and Asymmetric Catalysis
The chiral nature of many bicyclo[3.1.1]heptane derivatives, such as those derived from α-pinene, makes them excellent scaffolds for the design of chiral ligands for asymmetric catalysis. mdpi.comacademie-sciences.fr Enantiopure β-aminoalcohols based on the pinane (B1207555) skeleton have been synthesized and successfully used in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone, achieving high conversions and moderate enantiomeric excesses. academie-sciences.fr Furthermore, chiral tridentate ligands derived from the bicyclo[3.1.1]heptane framework have been investigated in the asymmetric addition of diethylzinc (B1219324) to aldehydes. mdpi.com The development of metal complexes with chiral cyclopentadienyl (B1206354) (Cpx) ligands, some of which incorporate bicyclic structures, has also found widespread application in asymmetric catalysis, enabling access to biologically relevant scaffolds with high stereocontrol. snnu.edu.cn
Synthetic Intermediates in Complex Molecule Construction
This compound and its derivatives are versatile synthetic intermediates for constructing complex molecules. nih.govresearchgate.net Their rigid, three-dimensional structure can be incorporated into larger molecular frameworks to impart specific conformational constraints or to serve as a core for further functionalization. A photoinduced [3σ+2σ] cycloaddition of bicyclo[1.1.0]butanes and cyclopropylamines has been developed for the synthesis of trisubstituted 4-aminobicyclo[3.1.1]heptanes. nih.gov This method provides access to unique meta-substituted arene bioisosteres that are valuable in drug discovery. nih.govresearchgate.net
Development of Novel Scaffolds in Medicinal Chemistry Research
The bicyclo[3.1.1]heptane skeleton has emerged as a valuable scaffold in medicinal chemistry due to its rigid, three-dimensional structure, which can serve as a non-planar bioisostere for aromatic rings. This is particularly relevant in the quest to improve the physicochemical properties of drug candidates, moving away from flat, aromatic structures towards more complex spatial arrangements. The functionalization of the bicyclo[3.1.1]heptane core, for instance with a hydroxyl group at a bridgehead position as in this compound, provides a crucial handle for the synthesis of diverse derivatives with potential therapeutic applications.
One of the most notable applications of the bicyclo[3.1.1]heptane scaffold is in the development of potent and selective antagonists for the prostaglandin (B15479496) D2 (PGD2) receptor. nih.govacs.orgacs.org PGD2 is a key mediator in various allergic diseases, including allergic rhinitis, conjunctivitis, and asthma. nih.govacs.org Consequently, antagonists of its receptor are of significant interest as potential anti-allergic agents.
Researchers have successfully synthesized a series of PGD2 receptor antagonists incorporating a 6,6-dimethylbicyclo[3.1.1]heptane ring system. nih.govacs.org These derivatives, which feature an amide moiety, have demonstrated strong activity in both PGD2 receptor binding and cAMP formation assays. nih.govacs.org The bicyclo[3.1.1]heptane framework in these compounds acts as a rigid core to which the necessary pharmacophoric elements are attached, leading to high-affinity binding to the receptor.
Extensive structure-activity relationship (SAR) studies have been conducted to optimize the antagonistic activity of these bicyclo[3.1.1]heptane derivatives. acs.orgacs.org These studies have explored the impact of various substituents on the bicyclic core and the nature of the side chains. For instance, the introduction of a benzothiophene-3-carbonyl moiety as part of the side chain was found to confer strong antagonistic activity. acs.org
The in vivo efficacy of these novel scaffolds has been demonstrated in animal models of allergic diseases. nih.gov Notably, select compounds from this series have shown excellent pharmacological profiles in models of allergic rhinitis, conjunctivitis, and asthma. nih.gov One particular compound, S-5751, effectively suppressed eosinophil infiltration in both allergic rhinitis and asthma models, highlighting its potential as a promising candidate for a new anti-allergic drug. nih.gov
The development of these potent PGD2 receptor antagonists underscores the utility of the bicyclo[3.1.1]heptane scaffold in designing novel therapeutic agents. The ability to functionalize this rigid, non-planar core allows for the precise spatial orientation of key interacting groups, leading to high potency and selectivity for their biological targets.
Table 1: Biological Activity of Bicyclo[3.1.1]heptane Derivatives as PGD2 Receptor Antagonists
| Compound | PGD2 Receptor Binding (IC50, nM) | cAMP Formation Inhibition (IC50, nM) |
| 2 | 36 | 48 |
| 5 | >1000 | >1000 |
| 6 | >1000 | >1000 |
| 45 (S-5751) | 1.8 | 3.5 |
Data sourced from a study on 6,6-dimethylbicyclo[3.1.1]heptane derivatives as PGD2 receptor antagonists. acs.org
Future Directions and Emerging Research Avenues in Bicyclo 3.1.1 Heptan 1 Ol Chemistry
Development of Novel Stereoselective Synthetic Pathways
The creation of chiral, bridge-substituted bicyclic scaffolds is a persistent challenge in organic synthesis. Future research will likely focus on pioneering new catalytic systems that can control the stereochemistry at multiple centers of the bicyclo[3.1.1]heptane core, including the C1 bridgehead position.
Asymmetric Catalysis: A primary goal is the development of catalytic enantioselective methods. While various cycloaddition strategies have been developed to construct the bicyclo[3.1.1]heptane skeleton, achieving high stereoselectivity remains a frontier. semanticscholar.orgthieme-connect.deresearchgate.net Future work could explore chiral Lewis acids or transition-metal catalysts to control the facial selectivity in cycloadditions involving bicyclo[1.1.0]butanes (BCBs) or intramolecular photocycloaddition reactions. nih.govnih.gov The design of catalysts that can effectively differentiate between the prochiral faces of intermediates will be crucial for accessing enantioenriched bicyclo[3.1.1]heptan-1-ol derivatives.
Substrate-Controlled Diastereoselectivity: Leveraging existing stereocenters in starting materials to direct the formation of new ones is a powerful strategy. Research into intramolecular Michael additions and other cyclizations has demonstrated the potential for high diastereoselectivity in related systems. researchgate.net Future pathways could involve designing precursors to this compound with strategically placed chiral auxiliaries or substituents that guide the stereochemical outcome of ring-forming reactions.
Enzymatic and Bio-catalytic Approaches: The use of enzymes to perform stereoselective hydroxylations or resolutions represents a largely untapped area for this class of compounds. Biocatalysis could provide a green and highly efficient route to optically pure this compound and its derivatives, overcoming many of the challenges associated with traditional asymmetric catalysis.
A summary of emerging stereoselective strategies is presented in the table below.
| Synthetic Strategy | Potential Catalyst/Reagent | Target Transformation | Anticipated Advantage |
| Asymmetric Cycloaddition | Chiral Rhodium or Palladium Complexes | (3+3) Cycloaddition of BCBs | Direct access to enantioenriched core |
| Intramolecular Photocycloaddition | Chiral Sensitizers | UV-mediated ring closure | High stereochemical control |
| Kinetic Resolution | Lipases, Esterases | Selective acylation of racemic alcohol | Access to both enantiomers |
| Directed C-H Hydroxylation | Engineered P450 Enzymes | Oxidation of bicyclo[3.1.1]heptane | High regio- and stereoselectivity |
Exploration of Underexplored Reactivity and Transformation Pathways
The strained architecture of this compound, combined with the electronic influence of the bridgehead hydroxyl group, suggests a rich and potentially unique reactivity profile. Future investigations are poised to move beyond synthesis and explore novel transformations of this scaffold.
Ring-Opening and Fragmentation Reactions: The inherent strain in the bicyclic system can be harnessed to drive selective ring-opening or fragmentation reactions. The bridgehead alcohol can act as an electronic trigger or a handle to facilitate such processes, potentially leading to the stereocontrolled synthesis of complex substituted cyclohexanes or cyclopentanes. The development of methods starting from precursors like [3.1.1]propellane has already highlighted the utility of strain-release chemistry. researchgate.net
Bridgehead Cation and Radical Chemistry: Investigating the formation and fate of reactive intermediates at the bridgehead position is a promising research direction. The stability and reactivity of a carbocation or radical at the C1 position, influenced by the adjacent hydroxyl group, are not well understood. Such studies could uncover novel rearrangement pathways, such as Wagner-Meerwein shifts, or enable new C-C and C-heteroatom bond formations at the bridgehead. Photoredox catalysis, which has proven effective in generating radicals for addition to strained rings, could be a valuable tool in this exploration. acs.org
Anti-Bredt Alkenes: The elimination of the hydroxyl group or its derivatives could provide a route to highly strained and reactive bridgehead alkenes (anti-Bredt alkenes). While challenging, the controlled generation of bicyclo[3.1.1]hept-1-ene would open avenues to unique cycloaddition and ene reactions, providing rapid access to complex polycyclic systems. mdpi.com The unexpected reactivity observed in other strained bicyclic systems suggests that these transformations could lead to valuable synthetic intermediates. rsc.orgnih.gov
Advanced Spectroscopic Probes for Real-Time Mechanistic Insights
A deeper understanding of reaction mechanisms is essential for the rational design of new synthetic methods. While traditional techniques like NMR and mass spectrometry are indispensable, future research will increasingly rely on advanced spectroscopic methods to capture transient intermediates and map reaction energy landscapes in real time. researchgate.netirma-international.orglongdom.org
Ultrafast Spectroscopy: Techniques such as pump-probe spectroscopy, operating on the femtosecond timescale, can directly observe the formation and decay of excited states and short-lived intermediates in photochemical reactions, such as the photocycloadditions used to form the bicyclo[3.1.1]heptane core. This would provide definitive evidence for proposed diradical or zwitterionic intermediates and clarify the factors controlling stereoselectivity. nih.gov
In-situ Reaction Monitoring: The application of in-situ IR and Raman spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products throughout a reaction. researchgate.net This allows for detailed kinetic analysis and the identification of previously unobserved transient species, leading to a more complete mechanistic picture for complex transformations, such as those catalyzed by transition metals.
Advanced NMR and MS Techniques: The use of sophisticated NMR experiments, including diffusion-ordered spectroscopy (DOSY) and in-situ cryo-NMR, can help elucidate complex reaction mixtures and characterize unstable intermediates. elsevier.com Tandem mass spectrometry (MS/MS) can be used to fragment ions generated from reaction intermediates, providing structural information that helps to piece together complex mechanistic puzzles. researchgate.net
Integration of Computational and Experimental Methodologies for Rational Design
The synergy between computational chemistry and experimental synthesis has become a powerful paradigm in modern organic chemistry. For this compound, this integration will be critical for predicting properties, designing novel reactions, and understanding fundamental principles of reactivity and stereoselectivity.
Predictive Modeling of Reactivity: Density Functional Theory (DFT) calculations can be used to model transition states and reaction pathways, allowing researchers to predict the feasibility and stereochemical outcome of proposed synthetic routes. nih.govmdpi.comnih.gov This predictive power can guide experimental efforts, saving significant time and resources by prioritizing reactions with favorable energetics. For instance, computational screening of chiral catalysts for asymmetric cycloadditions could rapidly identify promising candidates for synthesis and testing.
Elucidation of Reaction Mechanisms: When experimental data points to a complex or ambiguous mechanism, computational studies can provide invaluable clarity. By calculating the energies of various possible intermediates and transition states, researchers can distinguish between competing pathways. This has been applied successfully in radical cycloadditions to form the bicyclo[3.1.1]heptane core, where DFT supported a pyridine-assisted boronyl radical catalytic cycle. nih.gov Such insights are crucial for optimizing reaction conditions and expanding the substrate scope.
Rational Design of Functional Molecules: The bicyclo[3.1.1]heptane scaffold is of great interest as a bioisostere for meta-substituted arenes. researchgate.net Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to design novel this compound derivatives with optimized biological activity and physicochemical properties. nih.govresearchgate.netrsc.org This rational, in-silico design process will accelerate the discovery of new therapeutic agents and functional materials incorporating this unique chemical scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
